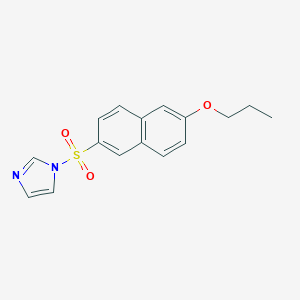

1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole

Description

Propriétés

IUPAC Name |

1-(6-propoxynaphthalen-2-yl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-2-9-21-15-5-3-14-11-16(6-4-13(14)10-15)22(19,20)18-8-7-17-12-18/h3-8,10-12H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVCNQQHTVQEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole typically involves the following steps:

Naphthalene Derivative Preparation: The starting material, 6-propoxynaphthalene, is synthesized through the alkylation of naphthalene with propyl bromide in the presence of a strong base such as sodium hydride.

Sulfonylation: The 6-propoxynaphthalene is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group, resulting in 6-propoxynaphthalen-2-yl sulfonyl chloride.

Imidazole Coupling: The final step involves the coupling of the sulfonyl chloride with imidazole in the presence of a base such as triethylamine to yield 1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding sulfonamide.

Substitution: Formation of sulfonyl-substituted derivatives.

Applications De Recherche Scientifique

1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole has several scientific research applications:

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group, which can interact with active sites of enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mécanisme D'action

The mechanism of action of 1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Target Compound:

- Core structure : Naphthalene with a propoxy group (6-position) and sulfonyl-imidazole (2-position).

- Key substituents : Propoxy (electron-donating), sulfonyl (electron-withdrawing).

- Molecular complexity : High due to fused aromatic rings and branched substituents.

Analogous Compounds:

1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole (CAS 50257-40-4)

- Core structure : Phenyl ring with bulky triisopropyl groups.

- Key substituents : Triisopropyl (sterically hindering), sulfonyl-imidazole.

- Molecular weight : 334.48 g/mol.

- Melting point : 118–119°C .

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

- Core structure : Substituted phenyl with ethoxy, isopropyl, and methyl groups.

- Key substituents : Ethoxy (polar), isopropyl/methyl (hydrophobic).

- Molecular complexity : Moderate, with multiple alkyl groups enhancing lipophilicity .

TIO (1-[2-[(2-Chloro-3-thienyl)methoxyl]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole)

- Core structure : Thienyl and dichlorophenyl groups.

- Key substituents : Chlorine atoms (electronegative), thienyl (aromatic heterocycle).

- log P : 4.4 (high lipophilicity) .

Dexmedetomidine (4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole)

- Core structure : Imidazole with a 2,3-dimethylphenylethyl group.

- Key substituents : Methyl groups (hydrophobic), ethyl linker.

- Application : Sedative/analgesic agent .

Physicochemical Properties

*Estimated based on structural analogs.

†Predicted higher log P due to naphthalene’s hydrophobicity.

‡Triisopropyl groups increase lipophilicity.

Functional and Application Comparisons

- Steric Effects: The target compound’s naphthalene core may enhance π-π stacking interactions compared to phenyl-based analogs like CAS 50257-40-4 .

Lipophilicity and Solubility :

- Naphthalene derivatives (target) are more lipophilic than phenyl or thienyl analogs, favoring membrane permeability but challenging aqueous solubility .

- TIO’s log P (4.4) aligns with class II drugs (high permeability, low solubility), suggesting the target compound may share similar biopharmaceutical traits .

- Pharmacological Potential: Dexmedetomidine demonstrates the therapeutic relevance of imidazole derivatives, though the target compound’s bioactivity remains uncharacterized . Chlorinated analogs (e.g., TIO) highlight antifungal applications, implying the target’s sulfonyl group could be tailored for similar uses .

Activité Biologique

1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a sulfonyl group attached to an imidazole ring, which is known for its diverse range of biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole can be represented as follows:

This compound integrates a naphthalene moiety with a propoxy group and a sulfonyl group linked to an imidazole ring, contributing to its unique pharmacological profile.

The biological activity of 1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's ability to interact with biological macromolecules, potentially leading to significant pharmacological effects.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of compounds related to 1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole. In one study, various imidazole derivatives were tested against multiple cancer cell lines, including leukemia and breast cancer. However, the specific derivative containing the propoxy-naphthalene moiety did not show significant activity against the tested tumor types .

Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory properties. Compounds similar to 1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The potential of this compound in treating cytokine-mediated diseases suggests it may also exhibit anti-inflammatory activity.

Antioxidant Properties

The antioxidant capacity of related compounds has been assessed using various assays such as DPPH and ABTS. While specific data on 1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole is limited, related sulfonamide derivatives have shown moderate antioxidant activity .

Case Studies

- Anticancer Screening : A study assessing the antiproliferative activity of sulfonamide derivatives (including those related to imidazoles) found that none exhibited significant cytotoxicity against a panel of cancer cell lines . This highlights the need for further structural modifications to enhance their efficacy.

- Anti-inflammatory Research : Another investigation into imidazole-based compounds revealed their potential as COX inhibitors, suggesting that modifications to the imidazole core could yield effective anti-inflammatory agents .

Table 1: Biological Activities of Related Imidazole Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole, and how are intermediates purified?

- Answer : Condensation reactions under reflux in glacial acetic acid with ammonium acetate as a catalyst are commonly used for similar sulfonyl-imidazole derivatives. For example, α-naphthylamine and sulfonyl precursors can be heated (110°C, 8 hours) with TLC monitoring . Purification involves solvent reduction, recrystallization, and column chromatography (e.g., silica gel) to isolate high-purity crystals .

Q. Which spectroscopic techniques are critical for characterizing sulfonyl-imidazole derivatives?

- Answer : FT-IR confirms functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments (e.g., imidazole protons at δ 7.5–8.5 ppm). UV-Vis spectroscopy can assess electronic transitions, and elemental analysis validates purity (>98%) .

Q. How can reaction conditions be optimized to improve yields in imidazole sulfonate synthesis?

- Answer : Key factors include:

- Catalyst selection : Ammonium acetate or K₂CO₃ with CuI for coupling reactions .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .

- Temperature control : Reflux (~120°C) ensures complete conversion .

Advanced Research Questions

Q. How can QSAR models like CoMSIA guide the design of sulfonyl-imidazole analogs with enhanced bioactivity?

- Answer : CoMSIA analyzes steric, electrostatic, and hydrophobic fields to correlate structural features (e.g., propoxy chain length) with activity (e.g., ED50 in MES tests). Training sets (34 compounds) and test sets (10 compounds) validate predictive power, prioritizing derivatives with optimized substituent positions .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-imidazole compounds?

- Answer : Discrepancies may arise from purity (e.g., recrystallization vs. column chromatography) or assay variability (e.g., MES test protocols). Cross-validation using standardized assays (e.g., OECD guidelines) and orthogonal characterization (HPLC, HRMS) ensures reproducibility .

Q. How can X-ray crystallography and SHELX software validate the molecular structure of sulfonyl-imidazole derivatives?

- Answer : SHELXL refines high-resolution crystallographic data to determine bond lengths, angles, and torsion angles. For example, sulfonyl group geometry (C-S-O angles) and imidazole ring planarity are critical for confirming synthetic accuracy .

Q. What in silico tools predict the pharmacokinetic properties of 1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole?

- Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets (e.g., xanthine oxidase ). ADMET predictors (SwissADME) evaluate logP (lipophilicity) and CYP450 metabolism, guiding derivatization for improved bioavailability .

Q. How are continuous flow reactors applied to scale up sulfonyl-imidazole synthesis while maintaining efficiency?

- Answer : Automated flow systems with immobilized catalysts (e.g., CuI on silica) enable precise control of residence time and temperature, reducing side reactions. For example, 65% yield was achieved for 1-mesityl-imidazole derivatives in 24-hour runs .

Methodological Considerations

-

Data Tables :

Parameter Example Values (CoMSIA Model ) Training set size 34 compounds Test set size 10 compounds q² (cross-validated R²) 0.62–0.75 Key descriptors Hydrophobic @ C6, Electrostatic @ sulfonyl -

Synthetic Optimization Workflow :

- Screening : Vary solvents (DMF, acetic acid), catalysts (NH₄OAc, K₂CO₃).

- Purification : Compare recrystallization (ethyl acetate) vs. flash chromatography.

- Validation : NMR, HRMS, and elemental analysis for ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.